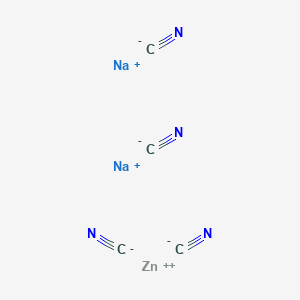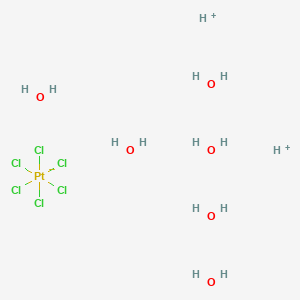
4-Picoline, 2-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Picoline, 2-(ethylthio)- is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a strong odor and is commonly used in scientific research applications.
Mechanism Of Action
The mechanism of action of 4-Picoline, 2-(ethylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. This ability to form stable complexes makes it useful in various applications such as catalysis and molecular recognition.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Picoline, 2-(ethylthio)-. However, studies have shown that this compound exhibits low toxicity and is not mutagenic or carcinogenic. It has been found to be stable under various conditions and can be stored for long periods without degradation.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Picoline, 2-(ethylthio)- in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its stability under various conditions. However, its limitations include its strong odor, which can be unpleasant, and the limited information available on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 4-Picoline, 2-(ethylthio)-. One area of research could focus on the synthesis of new derivatives of this compound with improved properties such as increased binding affinity or enhanced catalytic activity. Another area of research could focus on the development of new applications for this compound in fields such as drug discovery and environmental remediation.
Conclusion
In conclusion, 4-Picoline, 2-(ethylthio)- is a useful compound in scientific research applications. Its ability to form stable complexes with metal ions makes it useful in various fields such as catalysis and molecular recognition. Although there is limited information available on its biochemical and physiological effects, it has been found to exhibit low toxicity and is not mutagenic or carcinogenic. There are several future directions for research on this compound, and further studies could lead to the development of new applications and derivatives with improved properties.
Synthesis Methods
The synthesis of 4-Picoline, 2-(ethylthio)- is achieved by reacting picoline with ethanethiol in the presence of a catalyst. The reaction yields the desired product, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-Picoline, 2-(ethylthio)- is widely used in scientific research applications. It is commonly used as a ligand in coordination chemistry and has been found to exhibit strong binding affinity towards transition metal ions such as copper, nickel, and zinc. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and has been found to exhibit excellent catalytic activity in various reactions.
properties
CAS RN |
19006-78-1 |
|---|---|
Product Name |
4-Picoline, 2-(ethylthio)- |
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methylpyridine |
InChI |
InChI=1S/C8H11NS/c1-3-10-8-6-7(2)4-5-9-8/h4-6H,3H2,1-2H3 |
InChI Key |
TYZLDJKRYXLTSQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC(=C1)C |
Canonical SMILES |
CCSC1=NC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















